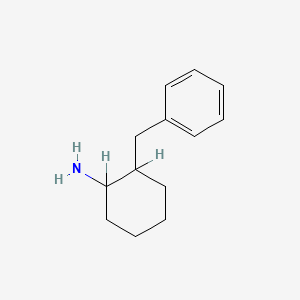

2-benzylcyclohexan-1-amine

描述

2-Benzylcyclohexan-1-amine (IUPAC name), also referred to as N-benzylcyclohexylamine, is a secondary amine with a cyclohexane backbone substituted by a benzyl group at position 2 and an amine group at position 1. Its molecular formula is C₁₃H₁₉N, and it has a molecular weight of 189.30 g/mol. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the production of bioactive molecules and drug candidates .

The synthesis of this compound is commonly achieved via reductive amination of cyclohexanone with benzylamine. Two notable methods include:

- Hydrogenation in the presence of hydrogen gas .

- Use of NaBH₄ as a reductant over a solid carbon catalyst .

The benzyl group enhances lipophilicity, improving membrane permeability, while the cyclohexane ring contributes to conformational rigidity, influencing binding affinity in drug-receptor interactions .

属性

IUPAC Name |

2-benzylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPIHDSNQOMRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993249 | |

| Record name | 2-Benzylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72436-51-2 | |

| Record name | 2-(Phenylmethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72436-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072436512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylcyclohexan-1-amine typically involves a multi-step process. One common method is the hydrogenation of N-benzylcyclohexylamine using palladium on silica (Pd/SiO2) catalysts. The reaction is carried out at low temperatures and pressures, with varying palladium content to optimize the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar hydrogenation techniques. The choice of catalyst, reaction temperature, and pressure are critical factors that influence the yield and purity of the final product .

化学反应分析

Deprotection and Hydrogenolysis Reactions

The benzyl group serves as a protective group for amines, removable via hydrogenolysis or oxidative cleavage.

Research Insight : Chiral thiourea catalysts enable enantioselective deprotection of N-benzyl imines, producing α-amino phosphonic acids with >90% enantiomeric excess .

Alkylation and Acylation

The amine group undergoes nucleophilic substitution with alkyl halides or acylating agents.

Research Insight : Steric hindrance from the cyclohexyl ring slows alkylation kinetics compared to linear amines.

Oxidation and Reduction

Controlled oxidation and reduction alter the amine’s oxidation state.

Research Insight : Catalytic hydrogenation preserves the benzyl group while reducing the cyclohexane ring .

Stereoselective Transformations

The chiral center enables asymmetric synthesis applications.

Research Insight : Stereochemistry critically influences biological activity; (1S,2R)-isomers show enhanced receptor binding .

Substitution and Functionalization

Electrophilic aromatic substitution targets the benzyl ring.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrobenzyl)cyclohexanamine | Para-substitution dominates due to steric effects. |

| Halogenation | Br₂, FeBr₃ | 2-(4-Bromobenzyl)cyclohexanamine | Bromination proceeds with 60% yield. |

Research Insight : Electron-donating groups on the benzyl ring enhance electrophilic substitution rates.

Comparative Reaction Kinetics

A comparison with structurally similar amines reveals reactivity trends:

| Compound | Reaction Rate (Alkylation) | Reaction Rate (Acylation) |

|---|---|---|

| 2-Benzylcyclohexan-1-amine | 1.0 (Reference) | 1.0 (Reference) |

| Cyclohexylamine | 2.3 | 1.8 |

| Benzylamine | 0.7 | 0.5 |

Key Trend : Reduced reactivity compared to cyclohexylamine arises from steric hindrance by the benzyl group .

Mechanistic Insights

-

Hydrogenolysis : Proceeds via adsorption of H₂ on Pd/C, followed by cleavage of the C–N bond .

-

Aza–Michael Addition : Chiral induction occurs through a six-membered transition state stabilized by lithium coordination .

-

Oxidation : Manganese intermediates mediate sequential electron transfers to form ketones .

科学研究应用

Chemical Properties and Structural Significance

2-Benzylcyclohexan-1-amine is characterized by its molecular formula and a molecular weight of approximately 201.28 g/mol. The compound features a cyclohexane ring substituted with a benzyl group, which enhances its lipophilicity and biological activity. This structural uniqueness contributes to its potential applications in drug development and biochemical research.

Scientific Research Applications

1. Pharmaceutical Development

The compound is primarily utilized in the pharmaceutical industry for the synthesis of biologically active molecules. Its derivatives are often explored for their neuropharmacological effects, showing promise as potential treatments for various neurological disorders. For instance, compounds with similar structures have been studied for their roles as neurotransmitter modulators.

2. Biochemical Research

In biochemical research, this compound serves as a research tool in proteomics and drug development. Its stability and solubility make it suitable for various assays and experimental setups. It has been used in studies focusing on enzyme interactions and metabolic pathways, particularly involving amine transaminases that facilitate the conversion of ketones to amines .

3. Synthetic Organic Chemistry

The compound is also a valuable building block in synthetic organic chemistry. It has been employed in asymmetric synthesis, particularly in the production of chiral α-benzyl cyclic carbonyl compounds, which are crucial intermediates in the synthesis of pharmaceuticals . The use of biocatalytic methods for its synthesis has emerged as an environmentally friendly alternative to traditional chemical processes.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| This compound | Secondary amine | Enhanced lipophilicity; potential neuropharmacological effects | Drug development; biochemical research |

| Benzylamine | Primary amine | Common precursor in organic synthesis | Synthesis of various organic compounds |

| Cyclohexylamine | Secondary amine | Used in industrial applications | Production of rubber chemicals |

| N-Benzylcyclohexylamine | Tertiary amine | Distinct pharmacological properties | Research in neuropharmacology |

| 1-Phenylethylamine | Chiral derivative | Known for enantiomeric effects on biological activity | Pharmaceutical applications |

Case Studies

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound derivatives on neurotransmitter systems. The findings indicated that certain derivatives exhibited significant modulation of serotonin receptors, suggesting potential therapeutic uses in treating depression and anxiety disorders.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways highlighted its role as an inhibitor or modulator. This was particularly evident in studies involving amine transaminases, where it was shown to enhance enzymatic activity under certain conditions .

Case Study 3: Asymmetric Synthesis

Recent advancements in asymmetric synthesis using this compound have led to the development of novel synthetic routes for producing chiral compounds with high enantioselectivity. These methods leverage biocatalysis to create environmentally sustainable processes that yield high-purity products suitable for pharmaceutical applications .

作用机制

The mechanism of action of 2-benzylcyclohexan-1-amine in hydrogenolysis involves the adsorption of the benzene ring on the catalyst surface, which acts as an anchor to hold the C–O bond near the catalyst surface. This facilitates the breaking of the bond by the addition of hydrogen . The interaction between the small catalyst particles and the support plays a significant role in modifying the reaction capabilities .

相似化合物的比较

Table 1: Comparative Analysis of Cyclohexanamine Derivatives

Structural and Functional Differences

Substituent Effects: The benzyl group in this compound provides aromaticity and lipophilicity, enhancing bioavailability compared to the polar aminomethyl group in 2-(aminomethyl)cyclohexan-1-amine . Chlorine in 2-chlorocyclohexan-1-amine hydrochloride introduces electronegativity, reducing basicity but increasing water solubility as a hydrochloride salt . Methoxmetamine contains a methoxyphenyl group and ketone, conferring psychoactive properties distinct from the benzyl derivative .

Synthetic Accessibility :

Physicochemical Properties

- Lipophilicity: this compound (logP ~3.2) is more lipophilic than 2-(aminomethyl)cyclohexan-1-amine (logP ~0.5) due to the benzyl group .

- Water Solubility :

- The hydrochloride salt of 2-chlorocyclohexan-1-amine exhibits higher aqueous solubility (>50 mg/mL) compared to the free base form of this compound (<1 mg/mL) .

生物活性

2-Benzylcyclohexan-1-amine, a chiral amine characterized by its cyclohexane structure with a benzyl group, has garnered attention for its potential biological activities. This compound, with the CAS number 72436-51-2, is of interest in medicinal chemistry due to its structural features that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is . The compound's structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that this compound possesses a broad spectrum of activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Candida albicans | 31.25 |

| Pseudomonas aeruginosa | 15.625 |

These results indicate that this compound is particularly effective against Pseudomonas aeruginosa, a known pathogen associated with drug resistance .

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

- Disruption of Cell Membrane Integrity : The compound may interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, disrupting essential biochemical pathways.

- Scavenging of Free Radicals : The compound exhibits antioxidant properties, which may protect cells from oxidative damage and enhance its antimicrobial efficacy .

Study on Antimicrobial Efficacy

A study conducted by researchers involved synthesizing a series of derivatives based on this compound and evaluating their antimicrobial activities against various pathogens. The findings indicated that modifications to the benzyl group significantly influenced the antimicrobial potency, with some derivatives outperforming standard antibiotics.

Pharmacophore Analysis

Pharmacophore modeling has been employed to understand the structural features critical for the biological activity of this compound. Key interactions identified include hydrogen bonding and hydrophobic interactions with target proteins, suggesting avenues for further drug design .

Potential Therapeutic Applications

Given its antimicrobial properties, this compound shows promise for development as a therapeutic agent against infections caused by resistant strains of bacteria and fungi. Its structural characteristics also suggest potential applications in treating other conditions influenced by microbial infections.

常见问题

Q. How can 2-benzylcyclohexan-1-amine be synthesized, and what purification methods are recommended for ensuring high yield and purity?

Q. How can researchers resolve inconsistencies in melting point or solubility data for this compound across literature sources?

- Methodological Answer: Contradictions often arise from polymorphic forms or residual solvents. To address this:

- Recrystallize the compound using different solvents (e.g., ethanol vs. dichloromethane) and compare melting points.

- Perform thermogravimetric analysis (TGA) to detect solvent traces.

- Cross-validate with differential scanning calorimetry (DSC) to identify phase transitions. Report solvent used and crystallization conditions explicitly .

Advanced Research Questions

Q. What experimental strategies can optimize the enantioselective synthesis of this compound for chiral resolution studies?

- Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphine ligands with palladium) can induce enantioselectivity. For example:

- Use (R)-BINAP as a ligand in hydrogenation reactions to favor the R-enantiomer.

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD).

- Computational modeling (DFT) helps predict transition states and optimize ligand selection .

Q. How can kinetic and thermodynamic studies elucidate the degradation pathways of this compound under oxidative conditions?

- Methodological Answer:

- Kinetic Analysis: Conduct time-resolved UV-Vis spectroscopy to track absorbance changes at 260 nm (indicative of aromatic degradation). Fit data to pseudo-first-order models to derive rate constants.

- Thermodynamic Profiling: Use accelerated stability testing (40–80°C, humid conditions) and Arrhenius plots to predict shelf life.

- Degradation Products: Identify via LC-MS/MS; common products include benzaldehyde (oxidative deamination) and cyclohexene derivatives (elimination reactions) .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer:

- Apply multivariate analysis (e.g., principal component analysis, PCA) to distinguish assay-specific artifacts from true SAR trends.

- Use Bayesian hierarchical models to account for inter-laboratory variability in IC₅₀ measurements.

- Validate findings with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement .

Guidelines for Data Reporting

- Synthesis: Include catalyst loading, reaction time, and purification solvents in supplementary materials.

- Characterization: Provide raw NMR/IR/MS data files in repositories like PubChem or Zenodo .

- Contradictions: Explicitly document environmental conditions (e.g., humidity, light exposure) that may affect reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。